molecular formula C19H17NO2 B13470439 (9H-fluoren-9-yl)methyl but-3-ynylcarbamate

(9H-fluoren-9-yl)methyl but-3-ynylcarbamate

Cat. No.: B13470439
M. Wt: 291.3 g/mol
InChI Key: PRTBWYCJMOEBIA-UHFFFAOYSA-N
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Description

(9H-fluoren-9-yl)methyl N-(but-3-yn-1-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a fluorenylmethyl group and a butynyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-fluoren-9-yl)methyl N-(but-3-yn-1-yl)carbamate typically involves the reaction of (9H-fluoren-9-yl)methyl chloroformate with but-3-yn-1-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (9H-fluoren-9-yl)methyl N-(but-3-yn-1-yl)carbamate can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

(9H-fluoren-9-yl)methyl N-(but-3-yn-1-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the fluorenylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce primary amines.

Scientific Research Applications

(9H-fluoren-9-yl)methyl N-(but-3-yn-1-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (9H-fluoren-9-yl)methyl N-(but-3-yn-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorenylmethyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • (9H-fluoren-9-yl)methyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate
  • 9H-Fluoren-9-ylmethyl [(2R,3R)-3-tert-butoxy-1-hydroxybutan-2-yl]carbamate
  • 9-Fluorenylmethyl carbamate

Uniqueness

(9H-fluoren-9-yl)methyl N-(but-3-yn-1-yl)carbamate is unique due to the presence of the butynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse applications.

Properties

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-but-3-ynylcarbamate

InChI

InChI=1S/C19H17NO2/c1-2-3-12-20-19(21)22-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h1,4-11,18H,3,12-13H2,(H,20,21)

InChI Key

PRTBWYCJMOEBIA-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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